3-(but-3-yn-2-yl)oxane
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Overview
Description
3-(but-3-yn-2-yl)oxane is an organic compound with the molecular formula C9H14O It is a member of the oxane family, characterized by the presence of an oxane ring substituted with a but-3-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-yn-2-yl)oxane typically involves the reaction of an appropriate oxane derivative with a but-3-yn-2-yl halide under basic conditions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process often includes distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(but-3-yn-2-yl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce oxane alkanes.
Scientific Research Applications
3-(but-3-yn-2-yl)oxane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(but-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various transformations. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds and contributing to the synthesis of complex structures .
Comparison with Similar Compounds
Similar Compounds
- 2-(but-3-yn-1-yl)oxane
- 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
3-(but-3-yn-2-yl)oxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-but-3-yn-2-yloxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9-5-4-6-10-7-9/h1,8-9H,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVRZIVJDEORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCOC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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